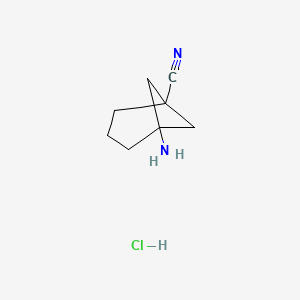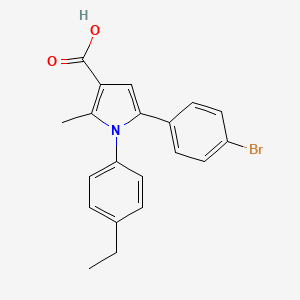![molecular formula C11H14O6S B12853839 [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenol and is known for its unique chemical structure, which includes two methoxy groups and a propenyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate typically involves the reaction of 2,6-dimethoxyphenol with propenyl derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the propenyl group to the phenol ring. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
化学反应分析
Types of Reactions
[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation, alkylated phenols from reduction, and substituted phenols from substitution reactions.
科学研究应用
Chemistry
In chemistry, [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of methoxy groups and the phenolic structure contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The antioxidant properties may have implications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
作用机制
The mechanism of action of [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate involves its interaction with molecular targets such as free radicals and reactive oxygen species. The compound donates electrons to neutralize these reactive species, thereby reducing oxidative damage. The methoxy groups and the phenolic hydroxyl group play crucial roles in this electron donation process.
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenol: Lacks the propenyl group, making it less reactive in certain types of chemical reactions.
4-Propenylsyringol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,6-Dimethoxy-4-propylphenol: A reduced form of the compound, with a propyl group instead of a propenyl group.
Uniqueness
The uniqueness of [2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate lies in its combination of methoxy and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in its similar counterparts.
属性
分子式 |
C11H14O6S |
|---|---|
分子量 |
274.29 g/mol |
IUPAC 名称 |
[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C11H14O6S/c1-4-5-8-6-9(15-2)11(10(7-8)16-3)17-18(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+ |
InChI 键 |
XVHJVMUAOLCXNP-SNAWJCMRSA-N |
手性 SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)OS(=O)(=O)O)OC |
规范 SMILES |
CC=CC1=CC(=C(C(=C1)OC)OS(=O)(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



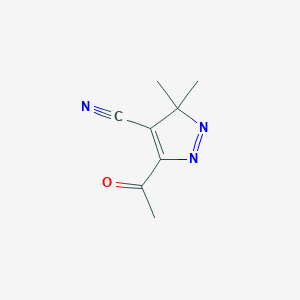
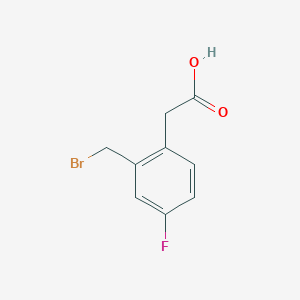
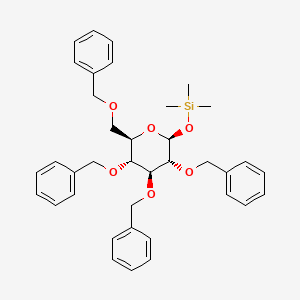
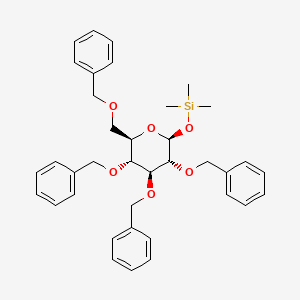
![N-Ethyl-4-(N-methyl-N-phenylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B12853777.png)

![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)

![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

